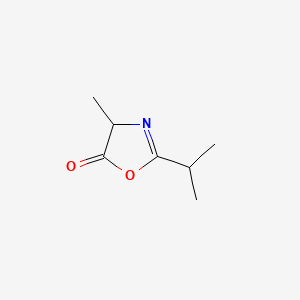
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonylamino group and a phenyl group attached to a but-2-enoate backbone
Méthodes De Préparation
The synthesis of (Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-amino-4-phenylbut-2-enoate with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Methyl 2-amino-4-phenylbut-2-enoate and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.
Applications De Recherche Scientifique
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The phenyl group provides additional stability and reactivity to the molecule. The compound can participate in various biochemical pathways, depending on its specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(benzyloxycarbonylamino)-4-phenylbutanoate: This compound has a similar structure but lacks the double bond in the but-2-enoate backbone.
Ethyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.
Benzyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate: This compound has a benzyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups and the (Z)-configuration, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C19H19NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
methyl (Z)-4-phenyl-2-(phenylmethoxycarbonylamino)but-2-enoate |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)17(13-12-15-8-4-2-5-9-15)20-19(22)24-14-16-10-6-3-7-11-16/h2-11,13H,12,14H2,1H3,(H,20,22)/b17-13- |
Clé InChI |
WUHZGVOIXWIBFL-LGMDPLHJSA-N |
SMILES isomérique |
COC(=O)/C(=C/CC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(=CCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)

![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)



![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
